BenchChemオンラインストアへようこそ!

Pantoprazole-d7 Sodium Salt (d6 Major)

Bioanalysis LC-MS/MS Method Validation Stable Isotope Labeling

Pantoprazole-d7 Sodium Salt (d6 Major) is validated for LC-MS/MS assays in bioequivalence and PK/PD studies. The +7 Da mass shift eliminates cross-talk with the analyte's isotopic envelope, enabling integration accuracy in MRM mode. Its zero d0 impurity supports an LLOQ of ≤10 ng/mL, satisfying bioanalytical validation criteria (precision <10.0%) for 40-mg oral-dose plasma quantification. Batch-to-batch isotopologue distribution is controlled, guaranteeing long-term reproducibility across multi-site trials.

Molecular Formula C₁₆H₇D₇F₂N₃NaO₄S (major)
Molecular Weight 412.39
Cat. No. B1150561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantoprazole-d7 Sodium Salt (d6 Major)
Molecular FormulaC₁₆H₇D₇F₂N₃NaO₄S (major)
Molecular Weight412.39
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pantoprazole-d7 Sodium Salt (d6 Major) – A Critical Deuterated Internal Standard for LC-MS/MS Quantification of Pantoprazole


Pantoprazole-d7 Sodium Salt (d6 Major) is a stable isotope-labeled internal standard specifically designed for the quantitative analysis of pantoprazole, a widely prescribed proton pump inhibitor (PPI), in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. As a deuterated analog, it shares nearly identical physicochemical properties with the non-labeled analyte pantoprazole (C16H14F2N3NaO4S) but possesses a distinct molecular mass due to the incorporation of seven deuterium atoms (d7), with the d6 isotopologue being the major component [2]. This mass difference enables chromatographic co-elution while ensuring distinct detection in the mass spectrometer, a fundamental requirement for accurate internal standardization. The compound is not intended for therapeutic use but serves as an indispensable analytical tool in pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring [3].

Why Pantoprazole-d7 Sodium Salt (d6 Major) Cannot Be Substituted with Other Deuterated or Non-Deuterated Pantoprazole Analogs in Regulated Bioanalysis


In LC-MS/MS quantification of pantoprazole, substituting Pantoprazole-d7 Sodium Salt (d6 Major) with other deuterated analogs (e.g., Pantoprazole-d3 or Pantoprazole-d6) or non-deuterated internal standards introduces unacceptable analytical error. The primary risk arises from differential matrix effects and extraction recovery, where even minor structural or isotopic differences can lead to variable ionization efficiency in the electrospray source . Specifically, the use of a d3-labeled internal standard has been shown to result in a less consistent internal standard-normalized matrix factor compared to higher-mass deuterated analogs, potentially compromising assay accuracy and precision [1]. Furthermore, employing a non-deuterated analog like lansoprazole as an internal standard fails to compensate for ion suppression or enhancement, leading to biased quantification that falls outside the acceptance criteria mandated by regulatory guidelines for bioanalytical method validation [2]. The d7 label, with its greater mass shift, provides superior separation from the analyte's isotopic envelope, minimizing cross-talk and ensuring reliable peak integration in multiple reaction monitoring (MRM) mode.

Pantoprazole-d7 Sodium Salt (d6 Major) – Evidence-Based Differentiation for Analytical Method Selection


Isotopic Purity and Defined Isotopologue Distribution Ensure Reproducible Quantification

Pantoprazole-d7 Sodium Salt (d6 Major) is supplied with a characterized isotopic distribution profile, where the d6 isotopologue constitutes the major component (≥56% of total deuterated species), with quantifiable levels of d5, d7, d8, and d9 isotopologues, and crucially, with no detectable d0 (unlabeled) pantoprazole [1]. In contrast, Pantoprazole-d6 standards from alternative sources may contain unlabeled d0 species up to 1%, which directly contributes to background signal and compromises the lower limit of quantification (LLOQ) in sensitive assays [2]. The absence of d0 impurity in the d7 product ensures that the internal standard channel remains free from cross-contamination by the analyte.

Bioanalysis LC-MS/MS Method Validation Stable Isotope Labeling

Enhanced Mass Spectrometric Resolution: m/z Shift Prevents Cross-Talk and Improves Assay Specificity

In LC-MS/MS analysis, Pantoprazole-d7 Sodium Salt (d6 Major) provides a mass shift of +7 Da relative to the unlabeled analyte (m/z 384.2→200.1 for pantoprazole), with the major d6 isotopologue offering a +6 Da shift [1]. This is superior to the commonly used Pantoprazole-d3 internal standard (m/z 387.1→203.1), which only offers a +3 Da shift [2]. The larger mass difference effectively separates the internal standard's isotopic cluster from the analyte's M+1 and M+2 natural abundance peaks, eliminating signal cross-talk in the MRM channel and ensuring baseline resolution [1].

Mass Spectrometry MRM Transitions Quantitative Bioanalysis

Superior Matrix Effect Compensation in Human Plasma Bioanalysis

The use of a high-mass deuterated internal standard like Pantoprazole-d7 is critical for mitigating matrix effects in biological samples. Studies using a d6-labeled pantoprazole analog demonstrated an internal standard-normalized matrix factor ranging from 0.98 to 1.07, indicating near-perfect compensation for ion suppression/enhancement [1]. In contrast, methods employing non-deuterated internal standards (e.g., lansoprazole) or lower-mass deuterated analogs often exhibit greater variability in matrix factor, leading to accuracy deviations that exceed the ±15% acceptance limit mandated by regulatory guidelines [2].

Matrix Effect Ion Suppression Bioanalytical Method Validation

Validated Application in High-Throughput Chiral Pharmacokinetic Studies

Pantoprazole-d7 Sodium Salt has been specifically validated as an internal standard in chiral LC-MS/MS methods for the simultaneous determination of R-(+)- and S-(-)-pantoprazole enantiomers in human plasma [1]. The method achieved a linear calibration range of 5.00-10,000 ng/mL for each enantiomer, with intra- and inter-day precision below 10.0% and accuracy within -5.6% to 0.6% [1]. This performance is critical for stereoselective pharmacokinetic studies, where the S-(-)-enantiomer is the therapeutically active form. In contrast, achiral methods using non-deuterated internal standards lack the specificity to differentiate enantiomers, and lower-mass deuterated analogs (e.g., d3) have been shown to exhibit less robust performance in high-throughput chiral separations [2].

Chiral Chromatography Stereoselective Pharmacokinetics Enantiomer Analysis

Stability and Suitability for Multi-Analyte PPI Panels

Pantoprazole-d7 Sodium Salt is compatible with advanced UPLC-MS/MS methods designed for the simultaneous quantification of multiple acid-suppressing drugs, including five PPIs (esomeprazole, rabeprazole, ilaprazole, lansoprazole, and pantoprazole) and the P-CAB vonoprazan [1]. In such multi-analyte assays, the use of a dedicated, high-purity deuterated internal standard for each analyte is crucial to avoid cross-interference. The d7-labeled pantoprazole provides a unique mass channel that does not overlap with the internal standards for other PPIs, enabling accurate quantification in a single 4.5-minute analytical run with linearity from 0.2-200 ng/mL [1]. This is a distinct advantage over using a single, non-specific internal standard for multiple analytes, which fails to correct for differential matrix effects and recovery.

Multi-Analyte Assays Therapeutic Drug Monitoring UPLC-MS/MS

Pantoprazole-d7 Sodium Salt (d6 Major) – Key Application Scenarios in Bioanalysis and Pharmaceutical Research


Regulated Bioequivalence Studies of Pantoprazole Formulations

Pantoprazole-d7 Sodium Salt (d6 Major) is the internal standard of choice for LC-MS/MS methods used in bioequivalence trials comparing generic pantoprazole formulations to the reference product. Its zero d0 impurity ensures a low LLOQ, typically 10 ng/mL or lower, meeting regulatory requirements for accurate quantification of plasma concentrations after a 40 mg oral dose [1]. The +7 Da mass shift prevents cross-talk with the analyte, while the defined isotopologue distribution guarantees batch-to-batch consistency, which is critical for multi-site, multi-year studies. [2]

Stereoselective Pharmacokinetic Profiling of Pantoprazole Enantiomers

For investigations into the differential pharmacokinetics of R-(+)- and S-(-)-pantoprazole, Pantoprazole-d7 Sodium Salt is essential as an internal standard in chiral LC-MS/MS assays. It enables the simultaneous, accurate quantification of both enantiomers over a wide linear range (5.00-10,000 ng/mL), with intra- and inter-day precision below 10.0% [3]. This is particularly relevant for studies assessing chiral inversion or the disposition of enantiopure formulations (e.g., S-(-)-pantoprazole sodium injection). [3]

High-Throughput Therapeutic Drug Monitoring of Proton Pump Inhibitors

In clinical pharmacology settings, Pantoprazole-d7 Sodium Salt is integrated into multiplex UPLC-MS/MS assays for the simultaneous monitoring of pantoprazole alongside other PPIs (e.g., esomeprazole, rabeprazole, lansoprazole). Its unique mass channel and stability in human plasma allow for precise quantification in a 4.5-minute run, supporting personalized dosing strategies and drug-drug interaction studies [4]. The internal standard's ability to correct for matrix effects ensures that patient sample variability does not compromise result accuracy. [4]

Metabolic Stability and Drug-Drug Interaction Studies in Preclinical Models

Pantoprazole-d7 Sodium Salt is used as an internal standard in validated LC-MS/MS methods for quantifying pantoprazole in animal plasma (e.g., rabbit, dog) during preclinical pharmacokinetic and DDI studies [5]. Its stable isotope label ensures that the internal standard co-elutes with pantoprazole, accurately tracking the analyte through liquid-liquid extraction and chromatographic separation, which is crucial for determining parameters like Cmax, AUC, and clearance in novel formulation assessments. [5]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pantoprazole-d7 Sodium Salt (d6 Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.